molecular formula C15H18ClN3O2 B4370803 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

Cat. No.: B4370803
M. Wt: 307.77 g/mol
InChI Key: ZXIPXKCBVLJOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, resulting in decreased proliferation and survival of B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B cells, as well as inhibit their migration and adhesion to the microenvironment. It has also been shown to modulate the activity of other signaling pathways involved in B-cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.

Advantages and Limitations for Lab Experiments

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and manageable toxicity in preclinical and clinical studies. However, its irreversible binding to BTK may limit its use in certain experimental settings where reversible inhibition is desired. Additionally, the specificity of this compound for BTK may be affected by the presence of other kinases with similar active site cysteine residues.

Future Directions

There are several potential future directions for research on 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine and its therapeutic applications. These include:
1. Combination therapy: this compound has shown synergistic effects with other agents targeting the B-cell receptor signaling pathway, such as the PI3K inhibitor idelalisib. Further studies are needed to explore the optimal combinations and sequencing of these agents.
2. Biomarker identification: There is a need for biomarkers that can predict response to this compound and other BTK inhibitors, as well as monitor treatment efficacy and resistance.
3. Mechanism of resistance: The mechanisms of resistance to BTK inhibitors, including this compound, are not fully understood. Further studies are needed to identify and overcome these mechanisms.
4. Non-B-cell malignancies: BTK is also expressed in other cell types, such as macrophages and mast cells, which play a role in autoimmune and inflammatory diseases. This compound and other BTK inhibitors may have potential therapeutic applications in these diseases as well.
5. Pediatric cancers: B-cell malignancies are relatively rare in children, but BTK inhibitors may have potential as targeted therapies in pediatric cancers where B-cell signaling is dysregulated.

Scientific Research Applications

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity both as a single agent and in combination with other therapies. In a phase I clinical trial, this compound demonstrated promising results in patients with relapsed or refractory CLL and MCL, with manageable toxicity and durable responses.

Properties

IUPAC Name

[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-11-4-6-18(7-5-11)15(20)14-3-2-13(21-14)10-19-9-12(16)8-17-19/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIPXKCBVLJOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
Reactant of Route 3
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
Reactant of Route 4
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
Reactant of Route 5
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine
Reactant of Route 6
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.